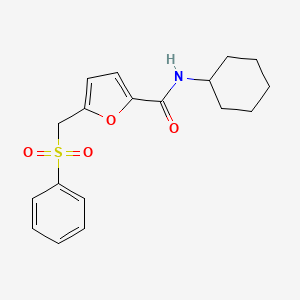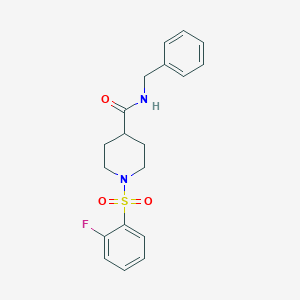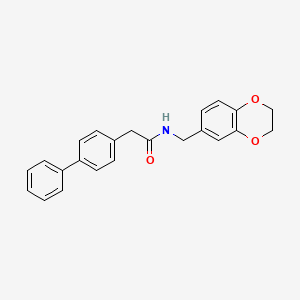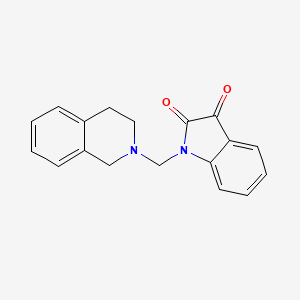
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione, also known as Cgp-52432, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in signal transduction pathways, regulating a wide range of cellular processes including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
Mécanisme D'action
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to inhibition of cell growth, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on PKC, 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to modulate other signaling pathways including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. It has also been shown to inhibit the activity of the transcription factor NF-kB, which plays a key role in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PKC, with minimal off-target effects. It is also cell-permeable and can be administered in vitro and in vivo. However, like all small molecule inhibitors, 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has limitations including potential toxicity, lack of specificity, and variable pharmacokinetics.
Orientations Futures
There are several potential future directions for research on 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic properties. Another area is the investigation of the role of PKC in other diseases such as autoimmune disorders and infectious diseases. Finally, the use of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione in combination with other therapeutic agents may have synergistic effects and improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione involves a multi-step process starting with the condensation of 2,3-dioxoindoline with 2-amino-3,4-dihydroisoquinoline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then subjected to a series of reactions including reduction, acetylation, and oxidation to yield the final product.
Applications De Recherche Scientifique
1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKC has been shown to be overexpressed and hyperactivated, leading to increased cell proliferation and survival. Inhibition of PKC by 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been demonstrated to induce apoptosis and inhibit tumor growth in preclinical models of breast, prostate, and pancreatic cancer.
In cardiovascular disease, PKC has been implicated in the pathogenesis of atherosclerosis, restenosis, and heart failure. 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to inhibit PKC-mediated smooth muscle cell proliferation and migration, as well as reduce neointimal formation in animal models of arterial injury.
In neurological disorders, PKC has been implicated in synaptic plasticity, learning, and memory. 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-15-7-3-4-8-16(15)20(18(17)22)12-19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEBWTIOANEZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,2,3,4-Tetrahydroisoquinolin-2-YL)methyl]-2,3-dihydro-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
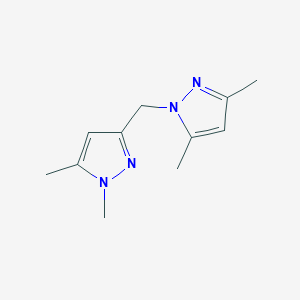
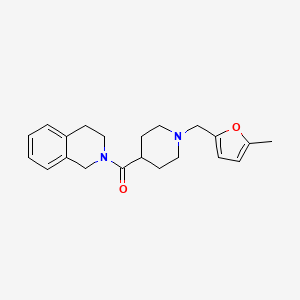
![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
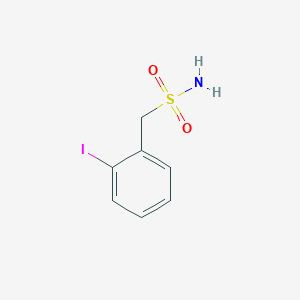
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
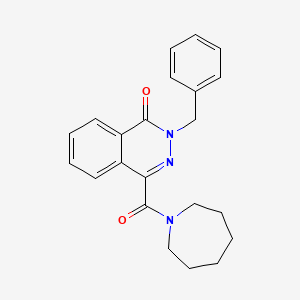
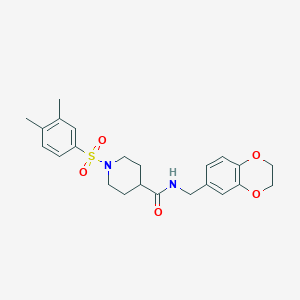
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
